molecular formula C10H5BrN6S2 B11458633 6-(4-bromo-1H-pyrazol-5-yl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-bromo-1H-pyrazol-5-yl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11458633
M. Wt: 353.2 g/mol
InChI Key: NVODLMJFKNQQIS-UHFFFAOYSA-N
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Description

4-BROMO-5-[3-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-PYRAZOLE is a complex heterocyclic compound that features a unique combination of bromine, thiophene, triazole, thiadiazole, and pyrazole moieties. This compound is of significant interest in the fields of medicinal chemistry and material science due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-5-[3-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-PYRAZOLE typically involves multi-step reactions starting from readily available precursorsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction setups may be employed to enhance efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-BROMO-5-[3-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-PYRAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-BROMO-5-[3-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-PYRAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-5-[3-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-PYRAZOLE is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. This structural complexity allows for specific interactions with various biological targets, making it a promising candidate for further research and development .

Properties

Molecular Formula

C10H5BrN6S2

Molecular Weight

353.2 g/mol

IUPAC Name

6-(4-bromo-1H-pyrazol-5-yl)-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C10H5BrN6S2/c11-5-4-12-13-7(5)9-16-17-8(6-2-1-3-18-6)14-15-10(17)19-9/h1-4H,(H,12,13)

InChI Key

NVODLMJFKNQQIS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN=C3N2N=C(S3)C4=C(C=NN4)Br

Origin of Product

United States

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